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Compound of Interest

Compound Name: 2-Chloro-3-nitroaniline

CAS No.: 3970-41-0

Cat. No.: B1591111 Get Quote

Executive Summary & Structural Context
2-Chloro-3-nitroaniline is a critical trisubstituted benzene intermediate utilized in the synthesis

of azo dyes, agrochemicals, and heterocyclic pharmaceutical scaffolds.[1][2][3] Its structural

integrity is defined by the interplay of three distinct substituents on the aromatic ring: a strongly

electron-withdrawing nitro group (-NO₂), a weakly deactivating but ortho/para-directing chloro

group (-Cl), and a strongly electron-donating amino group (-NH₂).[1][2]

This guide provides a definitive spectroscopic profile (MS, IR, NMR) to differentiate this specific

isomer from its regioisomers (e.g., 2-chloro-4-nitroaniline), a common challenge in industrial

quality control.[1][2]

Structural Logic Flow
The following diagram illustrates the electronic environment governing the spectroscopic

signals:
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Figure 1: Electronic substituent effects influencing NMR chemical shifts.[1][2]

Mass Spectrometry (MS) Data
Methodology: Electron Impact (EI) ionization (70 eV) is the standard for fingerprinting this

molecule.[1][2]

Key Diagnostic Features
The mass spectrum is characterized by the distinct chlorine isotope signature.[1][2] Chlorine

exists naturally as ³⁵Cl (75.78%) and ³⁷Cl (24.22%), resulting in a characteristic 3:1 intensity

ratio for the molecular ion (M⁺) and the M+2 peak.[1][2]

Ion Identity m/z Value Relative Intensity Interpretation

M⁺ (Molecular Ion) 172 100% (Base Peak)
Intact molecule

containing ³⁵Cl.[1][2]

[M+2]⁺ 174 ~33%
Isotopologue

containing ³⁷Cl.[1][2]

[M - NO₂]⁺ 126 High
Loss of nitro group (46

Da).[1][2]

[M - NO₂ - Cl]⁺ 90 Medium
Subsequent loss of

chlorine radical.[1][2]
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Fragmentation Pathway
The stability of the aromatic ring dominates the fragmentation, with the primary loss being the

nitro group followed by the halogen.[1][2]

Molecular Ion (M+)
m/z 172 / 174 (3:1)

[M - NO2]+
m/z 126 / 128

- NO2 (46 Da)

[M - NO2 - Cl]+
m/z 90

- Cl (35/37 Da)
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Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.[1][2]

Infrared Spectroscopy (IR)
Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2] Phase: Solid state (Yellow

crystalline powder).[1][2]

The IR spectrum confirms the presence of the three functional groups.[1][2][3] The amine

doublet and nitro stretches are the primary quality control checkpoints.[1][2]
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Functional Group
Wavenumber
(cm⁻¹)

Vibration Mode Notes

Primary Amine (-NH₂) 3480, 3380
N-H Stretch (Asym &

Sym)

Distinct doublet

characteristic of

primary anilines.[1][2]

Aromatic C-H 3100 - 3000 C-H Stretch
Weak intensity, typical

of aromatics.[1][2]

Nitro (-NO₂) 1530 - 1510
N-O Asymmetric

Stretch

Strong, diagnostic

band.[1][2]

Nitro (-NO₂) 1350 - 1340
N-O Symmetric

Stretch

Strong, diagnostic

band.[1][2]

Aromatic Ring 1600, 1475 C=C Ring Breathing
Confirms benzenoid

structure.[1][2]

C-N 1280 - 1250 C-N Stretch (Ar-NH₂)

Strong due to

resonance interaction.

[1][2]

Nuclear Magnetic Resonance (NMR)
Methodology:

Solvent: DMSO-d₆ (preferred for solubility and exchangeable proton visibility) or CDCl₃.[1][2]

Frequency: 400 MHz or higher recommended for clear splitting resolution.[1][2]

¹H NMR Data (Proton)
The aromatic region displays an ABC spin system (or AMX depending on field strength),

representing the three adjacent protons at positions 4, 5, and 6.[1][2]

Table: ¹H NMR Chemical Shifts (in CDCl₃)
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Position
Shift (δ
ppm)

Multiplicity Integration
Coupling (J
Hz)

Assignment
Logic

H-4 7.21 - 7.15
dd (Doublet

of doublets)
1H J ~8.0, 1.5

Most

Deshielded.

Ortho to the

electron-

withdrawing -

NO₂ group.[1]

[2]

H-5 7.11 - 7.05
t (Pseudo-

triplet)
1H J ~8.0

Meta to both -

NO₂ and -

NH₂.[1][2]

Resides in

the "middle"

electronic

environment.

[1][2]

H-6 6.97 - 6.89
dd (Doublet

of doublets)
1H J ~8.0, 1.5

Most

Shielded.

Ortho to the

electron-

donating -

NH₂ group.[1]

[2]

NH₂ 4.40 Broad Singlet 2H -

Exchangeabl

e.[1][2][3]

Shift varies

with

concentration

and solvent

(typically ~5.9

ppm in

DMSO-d₆).[1]

[2]
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Protocol Note: If using DMSO-d₆, the amine protons will appear significantly downfield (approx.

[1][2] 5.94 ppm) and may show coupling to H-6 if the sample is extremely dry and acid-free.[1]

[2]

¹³C NMR Data (Carbon)
The ¹³C spectrum must show 6 unique aromatic signals. The absence of symmetry in the 2,3-

substitution pattern ensures no equivalent carbons.[1][2]

Table: ¹³C NMR Chemical Shifts (in CDCl₃)
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Carbon Shift (δ ppm) Type
Electronic
Environment

C-1 143.8 Quaternary (C-NH₂)

Deshielded by direct

attachment to

Nitrogen

(Inductive/Resonance)

.[1][2]

C-3 147.6 Quaternary (C-NO₂)

Highly deshielded by

the strong electron-

withdrawing Nitro

group.[1][2]

C-5 130.1 Methine (CH)

Meta to withdrawing

groups; typical

aromatic range.[1][2]

C-2 113.5 Quaternary (C-Cl)

Shielded relative to C-

NO₂ due to "Heavy

Atom Effect" of

Chlorine.

C-4 118 - 125 Methine (CH)
Ortho to Nitro group.

[1][2]

C-6 109.9 Methine (CH)

Most Shielded. Ortho

to Amino group

(Resonance

donation).[1][2]

Note: Exact ¹³C values may vary by ±0.5 ppm depending on concentration and solvent water

content.[1][2]

Experimental Protocols
Sample Preparation for NMR
To ensure the reproducibility of the data presented above:
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Solvent Selection: Use DMSO-d₆ (99.9% D) for full characterization.[1][2] While CDCl₃ is

acceptable, the amine protons are often broad or invisible due to exchange.[1][2] DMSO

stabilizes the amine signal.[1][2]

Concentration: Dissolve 10–15 mg of 2-Chloro-3-nitroaniline in 0.6 mL of solvent.

Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR

tube to remove undissolved micro-particulates which cause line broadening.[1][2]

Purity Assessment via Melting Point
Before spectroscopic analysis, verify bulk purity.[1][2]

Literature Value: 94–96 °C (Note: Some isomers melt higher; 2-chloro-4-nitroaniline melts at

~105°C.[1][2] This is a crucial quick check).

Method: Capillary tube, ramp rate 1°C/min near melting point.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-nitroaniline
https://www.benchchem.com/product/b1591111?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-nitroaniline
https://www.benchchem.com/product/b1591111?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-nitroaniline
https://www.benchchem.com/product/b1591111?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-nitroaniline
https://www.biosynth.com/p/DAA97041/3970-41-0-2-chloro-3-nitroaniline
https://www.benchchem.com/product/b1591111?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-nitroaniline
https://www.benchchem.com/product/b1591111?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 2-Chloro-5-nitroaniline | C6H5ClN2O2 | CID 22691 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. benchchem.com [benchchem.com]

4. biosynth.com [biosynth.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
Chloro-3-nitroaniline[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591111#spectroscopic-data-for-2-chloro-3-
nitroaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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